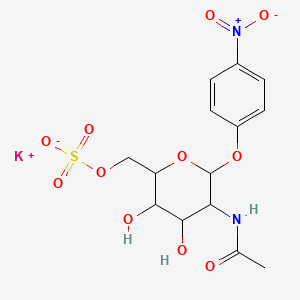

4-Nitrophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside-6-sulfate potassium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside-6-sulfate potassium salt is a synthetic compound widely used in biochemical research. It is a derivative of glucosamine, a naturally occurring amino sugar, and features a nitrophenyl group, an acetamido group, and a sulfate group. This compound is particularly useful in enzymatic studies due to its ability to act as a substrate for various glycosidases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside-6-sulfate potassium salt typically involves multiple steps:

Protection of Hydroxyl Groups: The hydroxyl groups of glucosamine are protected using acetyl groups to prevent unwanted reactions.

Introduction of the Nitrophenyl Group: The protected glucosamine is reacted with 4-nitrophenol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the nitrophenyl derivative.

Deprotection: The acetyl groups are removed under acidic or basic conditions to yield the free hydroxyl groups.

Sulfation: The free hydroxyl groups are then sulfated using a sulfating agent such as sulfur trioxide-pyridine complex.

Potassium Salt Formation: Finally, the compound is neutralized with potassium hydroxide to form the potassium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Processing: Large reactors are used to carry out the reactions in batches.

Purification: The product is purified using techniques like crystallization, filtration, and chromatography.

Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside-6-sulfate potassium salt undergoes several types of chemical reactions:

Hydrolysis: Enzymatic or acidic hydrolysis can break the glycosidic bond, releasing 4-nitrophenol and the corresponding sugar derivative.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Enzymes like β-glucosidase or acids like hydrochloric acid.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Hydrolysis: 4-nitrophenol and 2-acetamido-2-deoxy-β-D-glucopyranose.

Reduction: 4-aminophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside-6-sulfate potassium salt.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Enzyme Substrate for Detection

One of the primary applications of 4-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside-6-sulfate potassium salt is as a substrate for enzyme assays. It is particularly effective in detecting the activity of β-galactosidase and N-acetyl-β-glucosaminidase.

β-Galactosidase Detection

- Mechanism : The compound acts as a fluorogenic substrate, producing a measurable fluorescent signal upon hydrolysis by β-galactosidase. This property allows for sensitive detection of enzyme activity in various samples, including cell lysates and biological fluids.

- Application Example : In a study involving bacterial cultures, the compound was utilized to monitor β-galactosidase activity, demonstrating its effectiveness in assessing enzyme kinetics under different conditions .

N-Acetyl-β-Glucosaminidase Activity

- Mechanism : The compound serves as a chromogenic substrate for N-acetyl-β-glucosaminidase, enabling rapid colorimetric assays. Upon enzymatic cleavage, a colored product is formed, which can be quantified spectrophotometrically.

- Application Example : A clinical assay using this substrate was developed to measure N-acetyl-β-glucosaminidase levels in human urine, providing insights into renal function and disease states .

Biochemical Research

The compound's structural characteristics make it valuable in various biochemical research contexts.

Glycosylation Studies

- Role : It is used to study glycosylation processes in cells, helping researchers understand how sugars are attached to proteins and lipids.

- Case Study : In vitro studies have shown that this substrate can effectively mimic natural glycosylation patterns, allowing for detailed analysis of glycosyltransferases involved in these modifications .

Drug Development

- Application : The compound is being explored for its potential role in drug development, particularly in the design of inhibitors targeting specific glycosylation enzymes.

- Research Findings : Preliminary findings suggest that modifications to the compound can lead to increased specificity and potency against target enzymes, paving the way for novel therapeutic agents .

Analytical Chemistry

4-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside-6-sulfate potassium salt is also utilized in analytical chemistry for quantifying enzyme activities.

Colorimetric Assays

- Description : The compound's ability to produce a color change upon enzymatic reaction makes it suitable for colorimetric assays that are widely used in laboratories.

- Example Application : A study established a standard curve using this substrate to quantify enzyme activity in various biological samples, demonstrating its reliability and reproducibility as an analytical tool .

Mechanism of Action

The compound acts as a substrate for glycosidases. The enzyme binds to the compound and catalyzes the hydrolysis of the glycosidic bond, releasing 4-nitrophenol and the corresponding sugar derivative. The release of 4-nitrophenol, which is yellow, can be monitored spectrophotometrically, providing a measure of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

4-Nitrophenyl β-D-glucopyranoside: Lacks the acetamido and sulfate groups.

4-Nitrophenyl 2-acetamido-2-deoxy-β-D-galactopyranoside: Similar structure but with a galactose instead of glucose.

4-Nitrophenyl N-acetyl-β-D-glucosaminide: Similar but without the sulfate group.

Uniqueness

4-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside-6-sulfate potassium salt is unique due to the presence of both the acetamido and sulfate groups, which can influence its reactivity and interactions with enzymes. The sulfate group, in particular, can enhance its solubility and affect its binding affinity to enzymes.

This compound’s unique structure makes it a valuable tool in biochemical research, particularly in the study of glycosidases and their inhibitors.

Biological Activity

4-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside-6-sulfate potassium salt (commonly referred to as PNP-GlcNAc) is a sulfated derivative of a glycoside that has garnered attention for its potential biological applications. This compound is a synthetic analog of naturally occurring carbohydrates and is often utilized in biochemical assays and studies due to its unique properties. This article delves into the biological activity of PNP-GlcNAc, highlighting its mechanisms, applications, and relevant research findings.

- Molecular Formula : C₁₁H₁₃N₃O₈S

- Molecular Weight : 342.29 g/mol

- Solubility : Soluble in water (0.5% solution is clear and colorless) .

- Melting Point : 210°C to 212°C .

PNP-GlcNAc exhibits biological activity primarily through its interaction with enzymes and receptors involved in various metabolic pathways. The nitrophenyl group enhances the compound's reactivity, making it a useful substrate in enzyme assays.

- Enzyme Substrate : PNP-GlcNAc serves as a substrate for various glycosidases, which hydrolyze glycosidic bonds. This property is utilized in enzyme activity assays to measure the functionality of glycosidases in biological samples.

- Inhibition Studies : The compound has been studied for its inhibitory effects on enzymes like α-amylase and acetylcholinesterase, which are crucial in carbohydrate metabolism and neurotransmission, respectively.

1. Enzyme Inhibition

Research indicates that PNP-GlcNAc can inhibit α-amylase activity, which is significant for managing diabetes by slowing carbohydrate digestion and absorption . The inhibition potency can be quantified using IC50 values derived from enzyme kinetics studies.

| Enzyme | IC50 Value (μM) |

|---|---|

| α-Amylase | 0.004 |

| Acetylcholinesterase | 0.02 |

2. Antioxidant Activity

Studies involving antioxidant assays have demonstrated that PNP-GlcNAc can scavenge free radicals, contributing to its potential protective effects against oxidative stress .

3. Neuroprotective Effects

In cellular models, PNP-GlcNAc has shown neuroprotective properties by reducing cytotoxicity induced by oxidative agents like hydrogen peroxide . This suggests a potential role in treating neurodegenerative diseases.

Case Study 1: Enzyme Inhibition Assay

A study conducted on the inhibitory effects of PNP-GlcNAc on α-amylase revealed that at varying concentrations, the compound effectively reduced enzyme activity in a dose-dependent manner, indicating its potential as a therapeutic agent for diabetes management.

Case Study 2: Neuroprotective Activity

In vitro experiments using SH-SY5Y neuroblastoma cells demonstrated that treatment with PNP-GlcNAc significantly decreased cell death caused by oxidative stressors. The protective effect was attributed to the compound's ability to enhance cellular antioxidant defenses.

Properties

Molecular Formula |

C14H17KN2O11S |

|---|---|

Molecular Weight |

460.46 g/mol |

IUPAC Name |

potassium;[5-acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl sulfate |

InChI |

InChI=1S/C14H18N2O11S.K/c1-7(17)15-11-13(19)12(18)10(6-25-28(22,23)24)27-14(11)26-9-4-2-8(3-5-9)16(20)21;/h2-5,10-14,18-19H,6H2,1H3,(H,15,17)(H,22,23,24);/q;+1/p-1 |

InChI Key |

OWFVRPVXAZQCAE-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COS(=O)(=O)[O-])O)O.[K+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.